molecular formula C28H32N4O7S B11621653 Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11621653
M. Wt: 568.6 g/mol
InChI Key: DRXHRHJBGCWFFR-UHFFFAOYSA-N
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Description

ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a carbamoyl group, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, often using reagents like sodium methoxide or ammonia.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and morpholine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research.

Comparison with Similar Compounds

ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with similar compounds such as:

    Methyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(PIPERIDIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a piperidine moiety instead of a morpholine moiety.

The uniqueness of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Antimicrobial Activity

Recent studies have shown that derivatives of thioxoimidazolidin compounds exhibit significant antimicrobial properties. For instance, a study evaluating several derivatives reported that compounds with similar structures displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy .

Structure-Activity Relationship (SAR)

The thioxoimidazolidin moiety is crucial for the antibacterial activity of these compounds. Modifications to this structure can enhance or diminish their effectiveness. For example, the presence of specific substituents on the nitrogen atom influences the compound's ability to inhibit bacterial growth. A notable finding indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, showcasing their potential as potent antimicrobial agents .

Detailed Research Findings

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
Compound 80.0040.008Enterobacter cloacae
Compound 110.0110.020Pseudomonas aeruginosa
Compound 120.0150.030Staphylococcus aureus

This table summarizes key findings from research studies evaluating the antimicrobial efficacy of various derivatives of the compound .

Case Studies

  • Antibacterial Efficacy : A study published in PMC demonstrated that certain derivatives showed excellent activity against multiple bacterial strains, including resistant strains such as E. coli and S. aureus. The most effective compound exhibited an MIC of 0.004 mg/mL against E. cloacae, indicating its potential as a new therapeutic agent .
  • Comparative Studies : In comparative studies, these compounds were tested against standard antibiotics, revealing that they not only matched but often exceeded the efficacy of existing treatments in vitro, particularly in cases involving multi-drug resistant bacteria .

Properties

Molecular Formula

C28H32N4O7S

Molecular Weight

568.6 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H32N4O7S/c1-3-39-27(36)20-6-10-22(11-7-20)32-25(34)23(31(28(32)40)13-12-30-14-16-38-17-15-30)18-24(33)29-21-8-4-19(5-9-21)26(35)37-2/h4-11,23H,3,12-18H2,1-2H3,(H,29,33)

InChI Key

DRXHRHJBGCWFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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